Cas no 31078-10-1 (Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester)

Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester structure
31078-10-1 structure
Product Name:Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester
Numero CAS:31078-10-1
MF:C22H30O8
MW:422.468807697296
CID:308964
PubChem ID:92275
Update Time:2025-04-19

Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester
    • [1S-(1alpha,6alpha,7beta,7aalpha)]-6-acetoxy-6,7a-dihydro-4-[(isovaleryloxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-yl isovalerate
    • Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7
    • Einecs 250-454-0
    • Isovaltrate
    • (1S-(1alpha,6alpha,7beta,7aalpha))-6-Acetoxy-6,7a-dihydro-4-((isovaleryloxy)methyl)spiro(cyclopenta(c)pyran-7(1H),2'-oxiran)-1-yl isovalerate
    • CHEMBL249657
    • NS00029018
    • DTXSID80185026
    • [(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
    • ((1S,2'R,6S,7aS)-6-Acetoxy-1-((3-methylbutanoyl)oxy)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-4-yl)methyl 3-methylbutanoate
    • CHEBI:80745
    • Isovaltrate/valtrate
    • 31078-10-1
    • Q27149798
    • Inchi: 1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
    • Chiave InChI: XLACUABANMZLCJ-KVJIRVJXSA-N
    • Sorrisi: O1C[C@@]21[C@H](C=C1C(COC(CC(C)C)=O)=CO[C@H]([C@H]21)OC(CC(C)C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 422.19400
  • Massa monoisotopica: 422.194068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 11
  • Complessità: 765
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 525.9°Cat760mmHg
  • Punto di infiammabilità: 226.5°C
  • Indice di rifrazione: 1.528
  • PSA: 100.66000
  • LogP: 2.66210

Butanoic acid,3-methyl-,(1S,2'R,6S,7aS)-6-(acetyloxy)-6,7a-dihydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-ylester Letteratura correlata

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen